molecular formula C12H22Cl4 B1424175 1,1,1,3-Tetrachlorododecane CAS No. 14983-60-9

1,1,1,3-Tetrachlorododecane

Cat. No. B1424175
CAS RN: 14983-60-9
M. Wt: 308.1 g/mol
InChI Key: ICCCQTWYYJJJDL-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrachlorododecane is a chemical compound with the molecular formula C12H22Cl4 . It is used in the synthesis of bis(2-pyridylmethyl)amine copper complexes, which exhibits catalytic activity .


Synthesis Analysis

1,1,1,3-Tetrachlorododecane is derived from Carbon Tetrachloride . It is used in the synthesis of bis(2-pyridylmethyl)amine copper complexes . More detailed synthesis methods are not available in the search results.


Molecular Structure Analysis

The molecular structure of 1,1,1,3-Tetrachlorododecane consists of 12 carbon atoms, 22 hydrogen atoms, and 4 chlorine atoms . The average mass is 308.115 Da and the monoisotopic mass is 306.047577 Da .


Physical And Chemical Properties Analysis

1,1,1,3-Tetrachlorododecane has a molar refractivity of 77.0±0.3 cm³ . It does not have any hydrogen bond acceptors or donors . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Catalysis

1,1,1,3-Tetrachlorododecane, a compound synthesized from ethylene and carbon tetrachloride, has been studied for its preparation and catalytic applications. The process involves iron chloride, a nitrile, and a phosphate ester as catalysts. The conversion rate for carbon tetrachloride can reach up to 90%, with the selectivity for 1,1,1,3-tetrachlorododecane being as high as 80% under optimal conditions (Yang Hui-e, 2010).

Conformational Analysis

The conformational state of 1,1,1,3-tetrachloropropane, a similar compound, has been analyzed using the PMR method in various solvents. This study reveals the molecule's predominant trans-form in solution and provides insights into the effects of solvent polarity (B. Énglin et al., 1973).

Microwave Technology in Synthesis

The use of microwave technology in the synthesis of 1,4,7,10-tetraazacyclododecane-tetraacetic acid, a related compound, shows the potential for improved efficiency and yields in the synthesis process, suggesting possible applications for 1,1,1,3-Tetrachlorododecane in similar methodologies (Wang Yan-hui, 2007).

properties

IUPAC Name

1,1,1,3-tetrachlorododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22Cl4/c1-2-3-4-5-6-7-8-9-11(13)10-12(14,15)16/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCCQTWYYJJJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697793
Record name 1,1,1,3-Tetrachlorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3-Tetrachlorododecane

CAS RN

14983-60-9
Record name 1,1,1,3-Tetrachlorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Korytár, J Parera, PEG Leonards, FJ Santos… - … of Chromatography A, 2005 - Elsevier
Comprehensive two-dimensional gas chromatography with electron-capture negative ionization time-of-flight mass spectrometry (GC×GC–ECNI-TOF-MS) is used to study the …
Number of citations: 101 www.sciencedirect.com
B Mahiou - 1989 - ir.library.oregonstate.edu
The relative rates of hydrogen atom abstraction from a series of 13 homoaryl and heteroarylmethanes by the nucleophilic undecyl radical, thermally generated from lauroyl peroxide, …
Number of citations: 3 ir.library.oregonstate.edu
P Leonards, J Koekkoek - Proceedings of the 34th International Symposium of …, 2014
Number of citations: 1

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